Cas no 685109-48-2 (2,3-DIMETHOXY-11-METHYL-5,11,12,12A-TETRAHYDROPYRAZOLO[3',4':4,5]PYRIDO[2,1-A]ISOQUINOLIN-8(6H)-ONE)
685109-48-2 structure
Product Name:2,3-DIMETHOXY-11-METHYL-5,11,12,12A-TETRAHYDROPYRAZOLO[3',4':4,5]PYRIDO[2,1-A]ISOQUINOLIN-8(6H)-ONE
Numéro CAS:685109-48-2
Le MF:C17H19N3O3
Mégawatts:313.351063966751
CID:5264735
PubChem ID:3522990
Update Time:2024-03-01
2,3-DIMETHOXY-11-METHYL-5,11,12,12A-TETRAHYDROPYRAZOLO[3',4':4,5]PYRIDO[2,1-A]ISOQUINOLIN-8(6H)-ONE Propriétés chimiques et physiques
Nom et identifiant
-
- 2,3-DIMETHOXY-11-METHYL-5,11,12,12A-TETRAHYDROPYRAZOLO[3',4':4,5]PYRIDO[2,1-A]ISOQUINOLIN-8(6H)-ONE
- 4,5-dimethoxy-15-methyl-10,14,15-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-2(7),3,5,12(16),13-pentaen-11-one
- Benzo[a]pyrazolo[4,3-g]quinolizin-8(6H)-one, 5,11,12,12a-tetrahydro-2,3-dimethoxy-11-methyl-
-
- Piscine à noyau: 1S/C17H19N3O3/c1-19-13-8-14-11-7-16(23-3)15(22-2)6-10(11)4-5-20(14)17(21)12(13)9-18-19/h6-7,9,14H,4-5,8H2,1-3H3
- La clé Inchi: YAEWIFKURNNDKX-UHFFFAOYSA-N
- Sourire: CN1N=CC2C(N3C(CC1=2)C1C(=CC(OC)=C(OC)C=1)CC3)=O
Propriétés calculées
- Qualité précise: 313.14264148g/mol
- Masse isotopique unique: 313.14264148g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 23
- Nombre de liaisons rotatives: 2
- Complexité: 474
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.3
- Surface topologique des pôles: 56.6Ų
2,3-DIMETHOXY-11-METHYL-5,11,12,12A-TETRAHYDROPYRAZOLO[3',4':4,5]PYRIDO[2,1-A]ISOQUINOLIN-8(6H)-ONE PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 6T-0852-1MG |
2,3-dimethoxy-11-methyl-5,11,12,12a-tetrahydropyrazolo[3′,4′:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one |
685109-48-2 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 6T-0852-5MG |
2,3-dimethoxy-11-methyl-5,11,12,12a-tetrahydropyrazolo[3′,4′:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one |
685109-48-2 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 6T-0852-10MG |
2,3-dimethoxy-11-methyl-5,11,12,12a-tetrahydropyrazolo[3′,4′:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one |
685109-48-2 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 6T-0852-50MG |
2,3-dimethoxy-11-methyl-5,11,12,12a-tetrahydropyrazolo[3′,4′:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one |
685109-48-2 | >90% | 50mg |
£77.00 | 2025-02-09 | |
| Key Organics Ltd | 6T-0852-100MG |
2,3-dimethoxy-11-methyl-5,11,12,12a-tetrahydropyrazolo[3′,4′:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one |
685109-48-2 | >90% | 100mg |
£110.00 | 2025-02-09 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00918468-1g |
4,5-Dimethoxy-15-methyl-10,14,15-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-2(7),3,5,12(16),13-pentaen-11-one |
685109-48-2 | 90% | 1g |
¥2401.0 | 2024-04-18 |
2,3-DIMETHOXY-11-METHYL-5,11,12,12A-TETRAHYDROPYRAZOLO[3',4':4,5]PYRIDO[2,1-A]ISOQUINOLIN-8(6H)-ONE Littérature connexe
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
685109-48-2 (2,3-DIMETHOXY-11-METHYL-5,11,12,12A-TETRAHYDROPYRAZOLO[3',4':4,5]PYRIDO[2,1-A]ISOQUINOLIN-8(6H)-ONE) Produits connexes
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fournisseurs recommandés
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membre gold
Fournisseur de Chine
Lot
TAIXING JOXIN BIO-TEC CO.,LTD.
Membre gold
Fournisseur de Chine
Lot
ASIACHEM I&E (JIANGSU) CO., LTD
Membre gold
Fournisseur de Chine
Lot
Shanghai Aoguang Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
NewCan Biotech Limited
Membre gold
Fournisseur de Chine
Réactif